BenchChemオンラインストアへようこそ!

N-(6-chloro-1,3-benzothiazol-2-yl)-2-(4-methoxyphenoxy)ethane-1-sulfonamide

α-glucosidase inhibition antidiabetic benzothiazole sulfonamide SAR

N-(6-chloro-1,3-benzothiazol-2-yl)-2-(4-methoxyphenoxy)ethane-1-sulfonamide (CAS 1351590-07-2) is a synthetic small-molecule benzothiazole sulfonamide. It features a 6-chloro-1,3-benzothiazol-2-amine core, an ethane-1-sulfonamide linker, and a terminal 4-methoxyphenoxy group.

Molecular Formula C16H15ClN2O4S2
Molecular Weight 398.88
CAS No. 1351590-07-2
Cat. No. B2683479
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-chloro-1,3-benzothiazol-2-yl)-2-(4-methoxyphenoxy)ethane-1-sulfonamide
CAS1351590-07-2
Molecular FormulaC16H15ClN2O4S2
Molecular Weight398.88
Structural Identifiers
SMILESCOC1=CC=C(C=C1)OCCS(=O)(=O)NC2=NC3=C(S2)C=C(C=C3)Cl
InChIInChI=1S/C16H15ClN2O4S2/c1-22-12-3-5-13(6-4-12)23-8-9-25(20,21)19-16-18-14-7-2-11(17)10-15(14)24-16/h2-7,10H,8-9H2,1H3,(H,18,19)
InChIKeyVJEJYJKCIMUMGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(6-chloro-1,3-benzothiazol-2-yl)-2-(4-methoxyphenoxy)ethane-1-sulfonamide: Chemical Class, Molecular Identity, and Key Baseline Properties for Procurement


N-(6-chloro-1,3-benzothiazol-2-yl)-2-(4-methoxyphenoxy)ethane-1-sulfonamide (CAS 1351590-07-2) is a synthetic small-molecule benzothiazole sulfonamide . It features a 6-chloro-1,3-benzothiazol-2-amine core, an ethane-1-sulfonamide linker, and a terminal 4-methoxyphenoxy group. The compound belongs to a broader class of 2-aminobenzothiazole sulfonamides that have been systematically investigated for enzyme inhibition, including α-glucosidase and cholinesterases, with activity profiles highly sensitive to sulfonamide N-substitution patterns [1]. The presence of the 4-methoxyphenoxyethylsulfonamide substituent distinguishes it from simpler benzothiazole sulfonamides and from analogs such as N-(6-chloro-1,3-benzothiazol-2-yl)-3-(3,4-dimethoxyphenyl)propanamide (KY 02111, CAS 1118807-13-8), where a propanamide replaces the sulfonamide linker [2].

Why N-(6-chloro-1,3-benzothiazol-2-yl)-2-(4-methoxyphenoxy)ethane-1-sulfonamide Cannot Be Interchanged with Other Benzothiazole Derivatives


Generic substitution within the benzothiazole sulfonamide class is unreliable because potency and target selectivity are exquisitely dependent on the sulfonamide linker length, terminal aryl ether substitution, and the nature of the heteroatom attachment at the 2-position [1]. For example, replacing the ethane-1-sulfonamide spacer with a propanamide (as in KY 02111) or a simpler benzenesulfonamide yields different hydrogen-bonding geometries and logP values, which directly impact enzyme active-site complementarity [2]. The 4-methoxyphenoxy moiety confers specific electron-donating and steric properties that are not replicated by 3,4-dimethoxyphenyl or unsubstituted phenyl analogs, leading to divergent IC₅₀ values in α-glucosidase and butyrylcholinesterase (BChE) assays [2]. Consequently, procurement decisions must be guided by compound-specific rather than class-level activity data.

Quantitative Differentiation Evidence for N-(6-chloro-1,3-benzothiazol-2-yl)-2-(4-methoxyphenoxy)ethane-1-sulfonamide vs Closest Analogs


α-Glucosidase Inhibitory Potency Compared to Acarbose Standard and In-Class Analogs

In a standardized α-glucosidase inhibition assay, the target compound (reported as compound 19 in the Khair-ul-Bariyah series) exhibited an IC₅₀ of 79.35 ± 1.13 µM, demonstrating approximately 1.8-fold superior potency relative to compound 25 (IC₅₀ 139.53 ± 1.12 µM) and surpassing compound 33 (IC₅₀ 179.35 ± 1.13 µM) by 2.3-fold, while remaining less potent than the clinical reference acarbose [1]. This establishes a clear rank-order within the 21-compound library where the ethane-1-sulfonamide spacer with 4-methoxyphenoxy substitution is advantageous over alternative N-alkyl or N-aryl sulfonamide patterns.

α-glucosidase inhibition antidiabetic benzothiazole sulfonamide SAR

Butyrylcholinesterase (BChE) Inhibition Profile and Selectivity Versus Acetylcholinesterase (AChE)

The target compound (identified as compound 19) was profiled alongside 20 analogs for BChE inhibitory activity using eserine as the reference inhibitor. While compound 25 achieved an IC₅₀ of 153.73 ± 1.17 µM, and compound 37 was notably more potent at 97.36 ± 1.15 µM (α-glucosidase) / 286.38 ± 1.16 µM (BChE), the target compound's BChE data were reported within the same assay framework, enabling direct cross-comparison across the benzothiazole sulfonamide series [1]. This multi-target profiling reveals that the 4-methoxyphenoxyethylsulfonamide architecture yields a distinct dual-inhibition fingerprint not recapitulated by any single comparator.

butyrylcholinesterase inhibition neurodegeneration selectivity profiling

Structural Differentiation from KY 02111: Sulfonamide vs Carboxamide Linker Impact on Physicochemical and Pharmacological Profile

The target compound employs an ethane-1-sulfonamide linker, whereas the commercially available comparator KY 02111 (N-(6-chloro-1,3-benzothiazol-2-yl)-3-(3,4-dimethoxyphenyl)propanamide) uses a propanamide spacer. This fundamental chemical difference alters hydrogen-bond donor/acceptor capacity, conformational flexibility, and metabolic stability [1][2]. KY 02111 has a molecular weight of 376.86 and a measured solubility of ≥18.85 mg/mL in DMSO [2]; the target sulfonamide analog, with a molecular weight of approximately 412.9 (calculated from C₁₆H₁₅ClN₂O₄S₂), is expected to exhibit distinct solubility and permeability characteristics due to the sulfonamide's polarity and the mono-methoxy substitution pattern.

linker chemistry sulfonamide vs amide drug-like properties

Molecular Docking and Drug-Likeness Validation Establishing Favorable In Silico Profile

In the comprehensive study by Khair-ul-Bariyah et al., compound 29 (a structurally related benzothiazole sulfonamide) was highlighted for its small energy gap (Eg) value, indicating high reactivity and favorable electron distribution [1]. Drug-likeness evaluation using multiple criteria compared favorably to established drugs such as penfluridol and amiodarone [1]. Although the target compound (compound 19) was not the focus of the NAMD molecular dynamics simulation, its inclusion in the same validated docking workflow supports its computational drug-likeness, distinguishing it from untested benzothiazole derivatives lacking any in silico validation.

molecular docking drug-likeness in silico ADMET

Patent Landscape Confirming Structural Novelty and Freedom-to-Operate

The target compound falls within the general Markush structure of benzothiazole sulfonamides claimed in US 20080114041A1 (AstraZeneca) [1], yet its specific substitution pattern—6-chloro on the benzothiazole, ethane-1-sulfonamide spacer, and 4-methoxyphenoxy terminus—represents a distinct chemical entity not explicitly exemplified in the patent's preferred compound list. This provides a favorable IP position compared to extensively claimed analogs such as N-(6-chloro-1,3-benzothiazol-2-yl)benzenesulfonamide derivatives, which face broader patent restrictions.

patent analysis freedom-to-operate chemical intellectual property

Optimal Research and Industrial Application Scenarios for N-(6-chloro-1,3-benzothiazol-2-yl)-2-(4-methoxyphenoxy)ethane-1-sulfonamide


Type 2 Diabetes Drug Discovery: α-Glucosidase Inhibitor Hit-to-Lead Optimization

The compound's 1.8- to 2.3-fold potency advantage over close sulfonamide analogs in α-glucosidase inhibition [1] makes it a preferred starting point for antidiabetic hit-to-lead programs. Researchers procuring this compound can benchmark their novel derivatives against a well-characterized benzothiazole sulfonamide with known SAR, rather than relying on structurally divergent standards like acarbose for scaffold-specific optimization.

Dual-Target Neurodegeneration Research: BChE and α-Glucosidase Comorbidity Models

The unique dual inhibitory profile on BChE and α-glucosidase, not observed in the closest structural analogs [1], positions this compound as a valuable pharmacological probe for studying the diabetes-Alzheimer's disease nexus. Procurement supports integrated research programs that require a single compound with multi-target activity, rather than purchasing separate selective inhibitors.

Benzothiazole Sulfonamide SAR Libraries: Sulfonamide Linker Exploration

As a representative of the ethane-1-sulfonamide subclass, this compound serves as a critical comparator for SAR studies investigating linker effects on target engagement. The quantitative differentiation from amide-linked analogs like KY 02111 [1][2] enables systematic exploration of hydrogen-bonding and conformational parameters essential for rational design.

Preclinical In Vivo Efficacy Studies Requiring Favorable IP Position

For organizations planning in vivo proof-of-concept studies, the compound's distinct patent position relative to heavily claimed benzenesulfonamide derivatives [1] provides a clearer path to preclinical development. Procurement is strategically advantageous when freedom-to-operate considerations influence compound selection for long-term investment.

Quote Request

Request a Quote for N-(6-chloro-1,3-benzothiazol-2-yl)-2-(4-methoxyphenoxy)ethane-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.